N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Substitution reactions:
Acylation: The final step involves the acylation of the oxadiazole derivative with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of enzyme activity: The compound may inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways.
Interaction with cellular membranes: The compound may interact with cellular membranes, altering their permeability and affecting cellular functions.
Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
- N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
- N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
These compounds share similar structural features but differ in the nature of the substituents on the phenoxy group. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O5/c1-5-27-17-11-10-16(12-18(17)28-6-2)20-22(25-30-24-20)23-19(26)13-29-21-14(3)8-7-9-15(21)4/h7-12H,5-6,13H2,1-4H3,(H,23,25,26) |
InChI Key |
NHPLYFNDZOLAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=CC=C3C)C)OCC |
Origin of Product |
United States |
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